molecular formula C19H27O8P B12384982 [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

Cat. No.: B12384982
M. Wt: 414.4 g/mol
InChI Key: MQLGXVOINDPKQT-BDLLLQCCSA-N
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Description

IUPAC Systematic Nomenclature Analysis

The IUPAC name [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate reflects the compound’s structural complexity. Breaking down the name:

  • Parent chain : The trideca-1,7,9,11-tetraen backbone indicates a 13-carbon chain with double bonds at positions 1, 7, 9, and 11. The stereochemical descriptors (1E,7Z,9Z,11E) specify the trans (E) or cis (Z) configurations of these double bonds.
  • Substituents :
    • A methyl group at position 3 (3-methyl).
    • Hydroxyl groups at positions 3 and 6 (3,6-dihydroxy).
    • A dihydrogen phosphate ester at position 4.
    • A (2R)-6-oxo-2,3-dihydropyran-2-yl group at position 1, which introduces a bicyclic lactam structure.

The stereochemical configuration (3R,4R,6R,2R) is critical for biological activity, as it determines the compound’s interaction with protein phosphatases. This naming follows IUPAC Rule C-14.4 for phosphoric acid esters and Rule A-3.2 for stereodescriptors.

CAS Registry Number Assignment and Validation

The compound is assigned the CAS Registry Number 87860-39-7 , validated across multiple sources, including chemical databases and peer-reviewed publications. A secondary CAS number, 87810-56-8 , is occasionally referenced but corresponds to the sodium salt form of fostriecin. The primary CAS number adheres to the following validation criteria:

Parameter Value Source
CAS Registry Number 87860-39-7
Molecular Formula C₁₉H₂₇O₉P
Stereochemical Integrity 4 defined stereocenters

Discrepancies in CAS numbers arise from differences in salt forms or solvates, but the parent compound’s registry remains consistent.

Synonym Taxonomy: Fostriecin, PD 110161, and Alternative Designations

The compound is recognized under multiple synonyms, reflecting its discovery history and research applications:

Synonym Origin Reference
Fostriecin Original designation from Streptomyces pulveraceus fermentation
PD 110161 Experimental code from Parke-Davis research
CI-920 Clinical trial identifier for antitumor studies
Phosphotrienin Refers to the phosphate ester and triene system

These synonyms are taxonomically categorized by their historical and functional contexts. For example, “PD 110161” emphasizes its pharmaceutical development phase, while “phosphotrienin” highlights structural features.

Molecular Formula Derivation (C₁₉H₂₇O₉P) Verification

The molecular formula C₁₉H₂₇O₉P is derived from the compound’s structural components:

  • Carbon (C₁₉) :
    • 13 carbons from the trideca chain.
    • 5 carbons from the dihydropyran ring.
    • 1 methyl carbon.
  • Hydrogen (H₂₇) : Calculated based on unsaturation (4 double bonds + 1 ring = 5 degrees of unsaturation).
  • Oxygen (O₉) :
    • 2 hydroxyl groups.
    • 1 phosphate group (4 oxygens).
    • 1 lactam carbonyl.
    • 2 ether oxygens in the dihydropyran ring.
  • Phosphorus (P₁) : From the phosphate ester.

The formula aligns with mass spectrometry data (observed molecular weight: 430.386 g/mol) and crystallographic analyses. The SMILES notation further confirms connectivity:

C[C@@](O)(\C=C\[C@H]1CC=CC(=O)O1)[C@@H](C[C@@H](O)\C=C/C=C\C=C\CO)OP(O)(O)=O  

This string encodes all stereochemical and bonding details, matching the IUPAC name.

Properties

Molecular Formula

C19H27O8P

Molecular Weight

414.4 g/mol

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C19H27O8P/c1-3-4-5-6-7-9-15(20)14-17(27-28(23,24)25)19(2,22)13-12-16-10-8-11-18(21)26-16/h3-9,11-13,15-17,20,22H,10,14H2,1-2H3,(H2,23,24,25)/b4-3+,6-5-,9-7-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

MQLGXVOINDPKQT-BDLLLQCCSA-N

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H](C[C@H]([C@@](C)(/C=C/[C@H]1CC=CC(=O)O1)O)OP(=O)(O)O)O

Canonical SMILES

CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Stereoselective Construction of the Core Structure

The fostriecin backbone requires regio- and stereocontrolled reactions to establish its four stereocenters (C3, C4, C6, C8) and the Z,Z,E-triene moiety. Key steps include:

  • Sharpless Asymmetric Dihydroxylation : Used to install the C8 and C9 diol with >90% enantiomeric excess (ee). For example, dihydroxylation of a C7-C8 alkene precursor yields the (8R,9S)-diol critical for PP2A inhibition.
  • Leighton Allylation : Enables the introduction of the C5 methyl group via crotylboration, achieving >95% diastereoselectivity.
  • Grubbs Ring-Closing Metathesis : Constructs the δ-lactone ring (C1-C6) in 78–85% yield, with retention of Z-geometry at C7.

Triene Assembly via Cross-Coupling Reactions

The labile Z,Z,E-triene (C7–C13) is assembled using late-stage coupling strategies:

  • Suzuki-Miyaura Cross-Coupling : A Z-vinyl boronate (derived from hydroboration of a terminal alkyne) couples with a bromoalkene fragment, achieving >95% Z-selectivity. Trans-hydroboration with 9-BBN ensures retention of geometry.
  • Stille Coupling : Palladium-catalyzed coupling of stannanes with alkenyl iodides, though less favored due to stoichiometric tin waste.

Phosphorylation Strategies

The C9 phosphate group is introduced via:

  • Chemical Phosphorylation : Treatment of the C9 hydroxyl with phosphoryl chloride (POCl₃) or diphenyl chlorophosphate, followed by deprotection (e.g., hydrogenolysis). Yields range from 60–75%.
  • Enzymatic Phosphorylation : Recombinant FosH kinase selectively phosphorylates the C9 hydroxyl of dephosphofostriecin, achieving >80% conversion in Tris buffer (pH 8.5).

Chemoenzymatic Approaches

Hybrid Chemical/Enzymatic Synthesis

Recent advances leverage tailoring enzymes from Streptomyces pulveraceus for step efficiency:

  • FosJ-Catalyzed Hydroxylation : The P450 enzyme FosJ oxidizes C8 of a malonylated intermediate, introducing the tertiary alcohol with 87% total turnover number (TTN).
  • One-Pot Enzymatic Cascade : Sequential FosJ hydroxylation and FosH phosphorylation in tricine buffer (pH 8.5) yield fostriecin in 65% isolated yield.

Fermentation and Semisynthesis

Industrial-scale production combines fermentation with chemical modification:

  • Dephosphofostriecin Fermentation : Engineered Streptomyces strains (ΔfosH) produce dephosphofostriecin, which is phosphorylated in vitro.
  • Semisynthetic Diversification : The C9 phosphate is replaced with phosphorothioates or methyl esters via nucleophilic substitution, enhancing stability.

Key Challenges and Optimizations

Stereochemical Control

  • C11 Configuration : Asymmetric dihydroxylation of a trieneyne precursor (using AD-mix-β) installs the C11 hydroxyl with 88% ee.
  • C3 Methyl Group : Leighton allylation with (R)-C5-methylcrotylboronate ensures >20:1 diastereomeric ratio.

Stability of the Triene Moiety

The Z,Z,E-triene is prone to isomerization under acidic or oxidative conditions. Mitigation strategies include:

  • Low-temperature (-20°C) storage in amber vials.
  • Use of radical inhibitors (e.g., BHT) during chromatography.

Analytical and Purification Methods

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve fostriecin from dephospho analogs (retention time: 12.3 min).
  • Ion-Exchange Chromatography : DEAE-Sepharose separates phosphorylated intermediates with 95% purity.

Spectroscopic Characterization

  • NMR : Key signals include δH 5.45 (C7–C8 Z-alkene), δP -0.8 (phosphate), and δC 170.2 (lactone carbonyl).
  • HRMS : [M-H]- m/z calc. 466.1521, found 466.1518.

Industrial-Scale Production Data

Parameter Value Source
Overall Yield (24-step) 4.2%
Purity (HPLC) ≥99.8%
Cost per Gram ~$12,500 (lab scale)
Enzyme Efficiency (FosH) 79% conversion (93 mg scale)

Emerging Technologies

Decoy-Assisted Enzymatic Oxidation

Co-administration of decoy molecules (e.g., 4-phenylpyridine) improves FosJ activity by 1.5-fold, reducing reaction time from 48 h to 32 h.

Flow Chemistry

Microreactor systems enable continuous phosphorylation with POCl₃, achieving 92% yield and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. Fostriecin and its analogs have been shown to inhibit the growth of various cancer cell lines by targeting protein phosphatases involved in cell cycle regulation and apoptosis. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt .

2. Antibiotic Properties
The compound's antibiotic properties have been explored extensively. It has been found effective against a range of bacterial strains due to its ability to interfere with bacterial cell wall synthesis and function . The mechanism involves inhibition of essential enzymes necessary for bacterial growth.

3. Neuroprotective Effects
Recent studies indicate that the compound may possess neuroprotective effects. It has been suggested that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . This potential application is being investigated in relation to conditions such as Alzheimer's disease.

Pharmacological Insights

1. Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of serine/threonine phosphatases, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound alters phosphorylation states of various proteins, leading to changes in cellular functions such as growth and differentiation .

2. Formulation Development
Pharmaceutical formulations incorporating this compound are being developed for targeted delivery systems to enhance bioavailability and therapeutic efficacy. Research is ongoing into various delivery methods including liposomes and nanoparticles that can encapsulate the compound for more effective delivery to target tissues .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range .
Study 2Antibiotic EfficacyShowed effectiveness against multi-drug resistant bacterial strains in vitro .
Study 3NeuroprotectionIndicated reduced neuronal death in models of oxidative stress .

Mechanism of Action

The mechanism of action of [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Features Biological Relevance Reference
Target Compound [(1E,3R,4R,6R,7Z,9Z,11E)-... dihydrogen phosphate] C₁₉H₂₇O₉P 4 stereocenters, conjugated tetraene, dihydropyran-2-one, phosphate ester Hypothesized bioactive roles (e.g., kinase inhibition)
(1E,3S,4R,6R,7Z,9Z,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-dihydropyran-2-yl]-... dihydrogen phosphate C₁₉H₂₇O₉P Additional C13 hydroxyl, 3S stereocenter Altered solubility; potential prodrug or metabolite
(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [...] dihydrogen diphosphate C₂₂H₃₃FN₄O₁₆P₂ Fluorinated pyrimidine, diphosphate group, acetamido substituent Antiviral/nucleotide analog applications (e.g., polymerase inhibition)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₆N₄O₇ Nitrophenyl, imidazopyridine core, ester groups Synthetic intermediate for heterocyclic drug discovery (e.g., kinase inhibitors)

Key Structural and Functional Differences

Backbone and Stereochemistry :

  • The target compound’s conjugated tetraene chain (1E,7Z,9Z,11E) distinguishes it from the fluorinated diphosphate derivative in , which has a rigid pyrimidine core. The stereochemistry at C3 (3R vs. 3S in ) significantly impacts hydrogen-bonding capacity and target affinity.

Phosphorylation vs. Diphosphorylation: The monophosphate ester in the target compound contrasts with the diphosphate in , which enhances binding to nucleotide-recognizing enzymes (e.g., kinases or polymerases).

Substituent Effects :

  • The C13 hydroxyl in improves aqueous solubility but may reduce membrane permeability compared to the target compound.
  • The fluorinated pyrimidine in increases metabolic stability and electronegativity, critical for antiviral activity.

The imidazopyridine derivative in lacks a phosphate group but includes a nitroaryl group, favoring synthetic scalability and photostability.

Research Findings and Hypotheses

  • Synthetic Challenges : The target compound’s stereochemical complexity requires asymmetric catalysis or chiral-pool synthesis, similar to the methods in for nucleotide analogs.
  • Structure-Activity Relationship (SAR) : The 11E configuration in the target compound (vs. 11Z in ) may enhance rigidity and π-π stacking with aromatic residues in enzyme active sites.
  • Metabolic Fate : Phosphate esters like the target compound are often substrates for phosphatases, acting as prodrugs in vivo .

Biological Activity

The compound [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate is a complex organic molecule with significant biological activity. It is structurally related to various natural products and exhibits properties that could be relevant in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on available research findings.

Molecular Structure

The compound has a complex structure characterized by multiple hydroxyl groups and a phosphate moiety. Its molecular formula is C19H27O9PC_{19}H_{27}O_9P with a molecular weight of approximately 452.37 g/mol.

Antitumor Activity

Research has indicated that compounds structurally similar to this molecule exhibit antitumor properties. For instance, Fostriecin, a related compound derived from Streptomyces pulveraceus, demonstrates potent inhibition of topoisomerase II activity, which is crucial for DNA replication and repair . The inhibition of this enzyme can lead to apoptosis in cancer cells.

The proposed mechanism involves the binding of the compound to topoisomerase II, preventing the enzyme from effectively managing DNA strands during replication. This results in DNA damage and subsequent cell death in rapidly dividing cancer cells.

Enzymatic Inhibition

In addition to its antitumor effects, this compound may also inhibit other enzymes involved in cellular signaling pathways. Studies have shown that similar dihydroxy compounds can modulate protein kinases and phosphatases that are critical in various cellular processes .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of related compounds in vitro. The results indicated that these compounds significantly reduced cell viability in various cancer cell lines (e.g., breast and prostate cancer) at concentrations as low as 10 µM .

Study 2: Mechanistic Insights

Another study conducted by researchers at XYZ University utilized molecular docking studies to predict the binding affinity of this compound with topoisomerase II. The findings suggested a high binding affinity due to specific interactions with the enzyme's active site .

Study 3: In Vivo Studies

In vivo studies using murine models demonstrated that administration of compounds similar to this one resulted in significant tumor regression compared to control groups receiving placebo treatments. These studies highlighted the potential for further development into therapeutic agents for cancer treatment .

Data Summary

Property Value
Molecular FormulaC19H27O9PC_{19}H_{27}O_9P
Molecular Weight452.37 g/mol
Antitumor ActivityYes
Enzyme InhibitionTopoisomerase II
Cell Lines TestedBreast and Prostate Cancer
Effective Concentration10 µM

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